benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
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Overview
Description
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-yl]carbamate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclic core, followed by the introduction of the chlorophenyl group and the carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can be compared with other similar compounds, such as:
Benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.
Benzyl N-[3-(4-fluorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
IUPAC Name |
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-19-12-20(13-19,17(25-19)15-7-9-16(21)10-8-15)22-18(23)24-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOCCQGAPXBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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